1-Bromo-2-styrylbenzene
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Overview
Description
1-Bromo-2-styrylbenzene is an organic compound with the molecular formula C14H11Br It is a derivative of benzene, where a bromine atom and a styryl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-styrylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-styrylbenzene. Under a nitrogen atmosphere, this compound (6 mmol) is added to 100 mL of dry tetrahydrofuran (THF) and stirred at -78°C for 10 minutes. After cooling, 1.6M n-butyllithium (6 mmol) is added dropwise .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions using bromine and suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-styrylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
1-Bromo-2-styrylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound is studied for its potential use in developing fluorescent probes for detecting amyloid plaques in Alzheimer’s disease.
Mechanism of Action
The mechanism by which 1-Bromo-2-styrylbenzene exerts its effects involves its interaction with specific molecular targets. For example, in biological applications, it may bind to amyloid plaques, allowing for their detection through fluorescence. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to the benzene ring.
Styrene: A compound with a vinyl group attached to the benzene ring, lacking the bromine atom.
1-Bromo-4-styrylbenzene: A positional isomer with the bromine atom attached at the para position relative to the styryl group.
Properties
Molecular Formula |
C14H11Br |
---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-bromo-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Br/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |
InChI Key |
FRBANDMAHCQSMS-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Br |
Origin of Product |
United States |
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